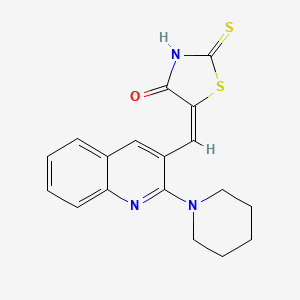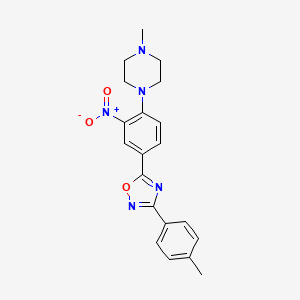
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as MNTOX, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole functions as a fluorescent probe by reacting with NO to form a highly fluorescent compound. The mechanism of action involves the reduction of the nitro group in this compound by NO, which leads to the formation of a highly fluorescent compound. The anti-cancer properties of this compound are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a diagnostic and therapeutic agent. Its ability to selectively detect NO in biological systems makes it a valuable tool for studying NO signaling pathways. The anti-cancer properties of this compound suggest that it may have potential as a chemotherapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole is its high selectivity for NO, which allows for accurate detection of NO in biological systems. Its low toxicity also makes it a safe option for use in lab experiments. However, this compound has limitations in terms of its stability and sensitivity, which may affect its performance in certain applications.
未来方向
There are several potential future directions for research on 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole. One area of interest is the development of more stable and sensitive derivatives of this compound for improved detection of NO. Another potential application of this compound is in the field of cancer therapy, where it may be further developed as a chemotherapeutic agent. Additionally, this compound may have potential applications in other areas, such as neuroscience and cardiovascular research. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its ability to selectively detect NO in biological systems and its anti-cancer properties make it a valuable tool for further research. While there are limitations to its performance, this compound has potential for further development in a variety of fields.
合成方法
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole can be synthesized using a multi-step process that involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde and p-tolylhydrazine in the presence of a catalyst. The resulting intermediate is then reacted with ethyl chloroacetate, followed by cyclization to form the final product.
科学研究应用
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole has been investigated for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule involved in various physiological processes, and its detection is crucial for understanding its role in disease progression. This compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
属性
IUPAC Name |
3-(4-methylphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-3-5-15(6-4-14)19-21-20(28-22-19)16-7-8-17(18(13-16)25(26)27)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAWYHNDKYNKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
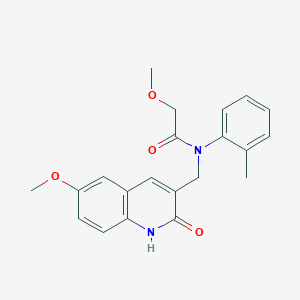

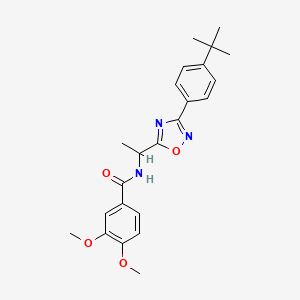
![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
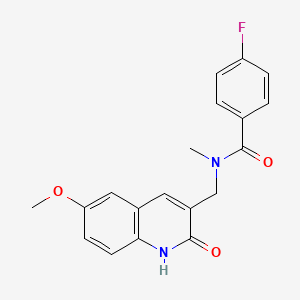
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)
![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)

